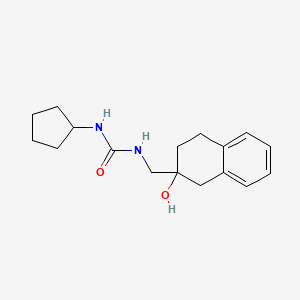

1-Cyclopentyl-3-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)urea

Description

Properties

IUPAC Name |

1-cyclopentyl-3-[(2-hydroxy-3,4-dihydro-1H-naphthalen-2-yl)methyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24N2O2/c20-16(19-15-7-3-4-8-15)18-12-17(21)10-9-13-5-1-2-6-14(13)11-17/h1-2,5-6,15,21H,3-4,7-12H2,(H2,18,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZOQKFQMSPBBBC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)NC(=O)NCC2(CCC3=CC=CC=C3C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Cyclopentyl-3-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)urea typically involves the following steps:

Formation of the Tetrahydronaphthalene Intermediate: The starting material, 2-hydroxy-1,2,3,4-tetrahydronaphthalene, can be synthesized through the hydrogenation of 2-naphthol under specific conditions.

Urea Formation: The intermediate is then reacted with cyclopentyl isocyanate in the presence of a suitable catalyst to form the desired urea compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale hydrogenation reactors for the synthesis of the tetrahydronaphthalene intermediate and continuous flow reactors for the urea formation step to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-Cyclopentyl-3-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)urea can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a ketone.

Reduction: The urea linkage can be reduced to form corresponding amines.

Substitution: The hydroxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products

Oxidation: Formation of 2-keto-1,2,3,4-tetrahydronaphthalene derivatives.

Reduction: Formation of cyclopentyl-aminomethyl-tetrahydronaphthalene derivatives.

Substitution: Formation of various substituted tetrahydronaphthalene derivatives.

Scientific Research Applications

1-Cyclopentyl-3-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)urea has several applications in scientific research:

Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological disorders.

Material Science: Its unique structural properties make it a candidate for the development of novel polymers and materials with specific mechanical properties.

Biological Studies: It can be used in studies investigating the interaction of urea derivatives with biological macromolecules.

Mechanism of Action

The mechanism of action of 1-Cyclopentyl-3-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)urea involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, while the urea linkage can interact with enzymes or receptors, potentially modulating their activity. The cyclopentyl group may enhance the compound’s lipophilicity, facilitating its passage through biological membranes.

Comparison with Similar Compounds

Research Findings and Data Gaps

- Activity Data: No direct pharmacological data for the target compound are available in the provided evidence. Comparisons rely on structural analogs.

- Synthetic Yields : Urea derivatives with complex substituents (e.g., ) are synthesized in 78–84% yields under environmentally friendly conditions , suggesting scalable routes for the target.

- Thermodynamic Properties : Melting points, solubility, and logP values are unreported for most compounds, limiting quantitative comparisons.

Biological Activity

1-Cyclopentyl-3-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)urea is a compound of interest due to its potential therapeutic applications. This article reviews its biological activity, including its mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a cyclopentyl group and a tetrahydronaphthalene moiety, which contribute to its unique biological properties.

The biological activity of this compound is primarily attributed to its interaction with various biological pathways. Studies have indicated that it may act as an inhibitor in certain enzymatic processes or as a modulator of receptor activities.

Key Mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, affecting cellular functions.

- Receptor Modulation : It has been suggested that this compound might interact with G-protein coupled receptors (GPCRs), influencing signal transduction pathways related to inflammation and pain.

Biological Activity Data

A summary of the biological activities observed in various studies is presented in the table below:

Case Studies

Several studies have explored the efficacy of this compound in different contexts:

Study 1: Antinociceptive Effects

In a study examining the antinociceptive effects of this compound on rodents, researchers found that administration led to significant reductions in pain responses compared to control groups. This suggests potential applications in pain management therapies.

Study 2: Anti-inflammatory Properties

Another investigation focused on the anti-inflammatory properties of the compound. Results indicated a marked decrease in pro-inflammatory cytokines after treatment with this compound in models of induced inflammation.

Study 3: Cytotoxicity Assessment

A cytotoxicity assessment revealed that while the compound effectively inhibited tumor cell proliferation in vitro, it exhibited low toxicity towards normal cells. This selectivity is crucial for developing cancer therapies with minimal side effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.